3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a valuable tool in proteomics research, particularly for the study of protein-protein interactions []. Its function lies in its ability to react with primary amines present in proteins, forming stable covalent bonds. This property allows researchers to:
Compared to other crosslinking reagents, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate offers several advantages:
The key feature of Fmoc-isocyanate is the presence of a fluorophenyl ring substituted with a trifluoromethyl group at position 5 and a fluorine atom at position 3. This fluorinated aromatic ring is linked to an isocyanate functional group (-N=C=O) (Figure 1). The presence of fluorine atoms influences the electronic properties of the molecule, making the aromatic ring electron-withdrawing.
Fmoc-isocyanate is primarily valued for its reactivity towards amines. Isocyanates readily undergo nucleophilic substitution reactions with amines to form stable carbamate linkages (-NH-CO-O-). This reaction is exploited in organic synthesis for the introduction of a Fmoc protecting group to amine functionalities in molecules [, , ]. The Fmoc group can be selectively removed later under mild acidic conditions, making it a valuable tool in organic synthesis strategies.
An example of the Fmoc protection reaction is shown below (Equation 1) []:
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